molecular formula C16H17O2P B14086957 4-(Diphenylphosphoryl)butan-2-one CAS No. 67217-31-6

4-(Diphenylphosphoryl)butan-2-one

Cat. No.: B14086957
CAS No.: 67217-31-6
M. Wt: 272.28 g/mol
InChI Key: FGRDRRNGJCVNAY-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)butan-2-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)butan-2-one typically involves the reaction of diphenylphosphine oxide with a suitable butanone derivative under controlled conditions. One common method involves the use of dichloroethane as a solvent and nitric acid as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

4-(Diphenylphosphoryl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can coordinate with metal ions, facilitating the extraction and separation processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules and chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylphosphoryl)butan-2-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to selectively extract and separate certain metal ions makes it valuable in industrial applications.

Properties

CAS No.

67217-31-6

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

4-diphenylphosphorylbutan-2-one

InChI

InChI=1S/C16H17O2P/c1-14(17)12-13-19(18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

FGRDRRNGJCVNAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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